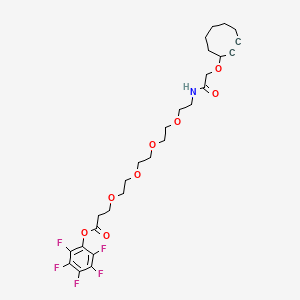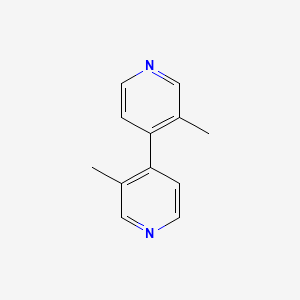![molecular formula C16H18O7 B11930385 (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylprop-2-enoyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the cyclohexane ring. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo various chemical transformations including aldol condensation, esterification, and selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反应分析
Types of Reactions
(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylprop-2-enoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and phenylprop-2-enoyl group allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or scavenging of free radicals.
相似化合物的比较
Similar Compounds
(1S,3S,4R,5S)-1,3,4-trihydroxycyclohexane-1-carboxylic acid: Lacks the phenylprop-2-enoyl group, resulting in different chemical and biological properties.
(1S,3S,4R,5S)-1,3,4-trihydroxy-5-methoxycyclohexane-1-carboxylic acid:
Uniqueness
The presence of the phenylprop-2-enoyl group in (1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid imparts unique chemical and biological properties, making it distinct from similar compounds. This group enhances the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in various applications.
属性
分子式 |
C16H18O7 |
|---|---|
分子量 |
322.31 g/mol |
IUPAC 名称 |
(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21)/b7-6+/t11-,12-,14+,16-/m0/s1 |
InChI 键 |
WTMHIVNZOSRKJU-MUMPLMHTSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=CC=C2)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)


![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)




![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)

![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
